4-Anilino-4-oxobutanoic acid

Catalog No.
S661032
CAS No.
102-14-7
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Anilino-4-oxobutanoic acid

CAS Number

102-14-7

Product Name

4-Anilino-4-oxobutanoic acid

IUPAC Name

4-anilino-4-oxobutanoic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

KTFGFGGLCMGYTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O

Synonyms

N-Phenyl-succinamic Acid; Butanedioic Acid Anilide; 4-Oxo-4-(phenylamino)-butanoic Acid;

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O

4-Anilino-4-oxobutanoic acid is an organic compound with the chemical formula C10_{10}H11_{11}NO3_3. It features a phenyl group attached to a butanoic acid structure, which incorporates both an amine and a ketone functional group. This compound is recognized primarily as a metabolite of Suberoylanilide Hydroxamic Acid, a histone deacetylase inhibitor that has applications in cancer therapy. The compound's structure allows it to participate in various biological and

Synthesis and Properties:

Succinanilic acid, also known as N-phenylsuccinamic acid, is a white crystalline solid with the chemical formula C₁₀H₁₁NO₃. It is synthesized by reacting succinic anhydride with aniline in a solvent like benzene []. Succinanilic acid exhibits a melting point of 150°C and a pKa of 4.69 at 25°C []. It exhibits solubility in alcohol, ether, and hot water, but it decomposes slightly in boiling water [].

Potential Applications:

While the scientific research applications of succinanilic acid are not as extensive as other organic compounds, there are some potential areas of exploration:

  • Bioconjugation: Succinanilic acid can be used as a cross-linking agent in bioconjugation reactions. This involves linking biomolecules like antibodies or proteins to other molecules, such as drugs or nanoparticles []. The ability of succinanilic acid to react with both amine and carboxylic acid groups allows for versatile conjugation strategies [].
  • Drug Discovery: Succinanilic acid derivatives have been explored as potential candidates for drug development, particularly in the context of anti-cancer and anti-inflammatory agents [, ]. However, further research is needed to determine the efficacy and safety of these derivatives as therapeutic agents.
  • Material Science: Some studies have investigated the potential use of succinanilic acid in the development of new materials, such as polymers and resins []. The specific applications in this area are still under exploration.

  • Oxidation: This process can convert the compound into corresponding oxo derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functional group can be reduced to hydroxyl groups through the use of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aniline moiety can engage in electrophilic substitution reactions, which may involve halogens or nitrating agents.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development.

The biological activity of 4-anilino-4-oxobutanoic acid is largely attributed to its role as a metabolite of Suberoylanilide Hydroxamic Acid. It exhibits potential anti-cancer properties by inhibiting histone deacetylases, which are critical in regulating gene expression. This inhibition can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapeutics. Additionally, the compound may exhibit altered pharmacokinetics due to its structure, potentially enhancing its efficacy while reducing side effects .

Several synthesis methods exist for producing 4-anilino-4-oxobutanoic acid:

  • Condensation Reactions: Aniline can be reacted with butyric anhydride under controlled conditions to yield 4-anilino-4-oxobutanoic acid.
  • Enzymatic Methods: Biocatalysts such as acyltransferases from Mycobacterium smegmatis can facilitate the formation of amide bonds, resulting in high yields and rapid reaction times .
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, utilizing various reagents and solvents to achieve desired purity and yield levels .

These methods ensure the production of high-purity compounds suitable for research applications.

4-Anilino-4-oxobutanoic acid has several applications across different fields:

  • Pharmaceutical Research: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.
  • Biological Studies: Employed in studies involving enzyme kinetics and metabolic pathways.
  • Medicinal Chemistry: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
  • Quality Control: Applied in the development of new pharmaceuticals and quality control processes within the pharmaceutical industry .

Studies on 4-anilino-4-oxobutanoic acid often focus on its interactions with biological systems. Such interaction studies are critical for understanding the pharmacological profile of this compound. These investigations help optimize its use in therapeutic contexts, particularly concerning its efficacy as an anti-cancer agent by elucidating its mechanism of action at the molecular level .

Several compounds share structural similarities with 4-anilino-4-oxobutanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Suberoylanilide Hydroxamic AcidHydroxamic acid structureKnown histone deacetylase inhibitor
4-Anilino Butanoic AcidLacks ketone functionalitySimpler structure; less potent
3-(Phenylamino)propanoic AcidSimilar amine and carboxylic acid featuresDifferent substitution pattern on the aromatic ring

The unique combination of functionalities in 4-anilino-4-oxobutanoic acid allows it to serve specific roles in drug metabolism studies and cancer therapy that other similar compounds may not fulfill effectively .

XLogP3

0.6

Melting Point

148.5 °C

UNII

L4V0G8222E

Other CAS

102-14-7

Wikipedia

Succinanilic acid

Dates

Modify: 2023-09-19

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